molecular formula C14H20N2O B14512617 Urea, [(1-phenylcyclohexyl)methyl]- CAS No. 62636-72-0

Urea, [(1-phenylcyclohexyl)methyl]-

Cat. No.: B14512617
CAS No.: 62636-72-0
M. Wt: 232.32 g/mol
InChI Key: ZQTPUTOPICIXDO-UHFFFAOYSA-N
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Description

Urea, [(1-phenylcyclohexyl)methyl]- is a derivative of urea, a compound that has been extensively studied and utilized in various fields of chemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(1-phenylcyclohexyl)methyl]-, a common method involves the nucleophilic addition of an amine to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.

Industrial Production Methods: Industrial production of urea derivatives often employs phosgene or its substitutes to generate the necessary isocyanates or carbamoyl chlorides. These intermediates then react with amines to form the desired urea derivatives . The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines.

Chemical Reactions Analysis

Types of Reactions: Urea, [(1-phenylcyclohexyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols .

Scientific Research Applications

Urea, [(1-phenylcyclohexyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, [(1-phenylcyclohexyl)methyl]- involves its interaction with specific molecular targets. It primarily acts as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and inhibiting the flux of positive ions into neurons . This action results in various pharmacological effects, including anesthetic and sedative properties.

Comparison with Similar Compounds

Uniqueness: Urea, [(1-phenylcyclohexyl)methyl]- is unique due to its specific structural modifications, which enhance its stability and interaction with molecular targets. Compared to similar compounds, it may offer improved selectivity and reduced side effects .

Properties

CAS No.

62636-72-0

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(1-phenylcyclohexyl)methylurea

InChI

InChI=1S/C14H20N2O/c15-13(17)16-11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,15,16,17)

InChI Key

ZQTPUTOPICIXDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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